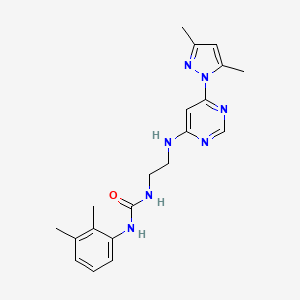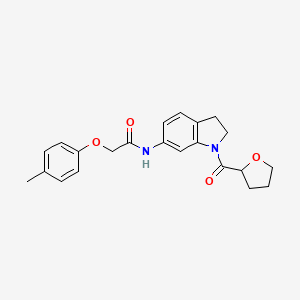
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
Molecular Docking and Anti-inflammatory Activity
One study discusses the design, synthesis, and molecular docking analysis of an indole acetamide derivative with anti-inflammatory activity. This research highlights the compound's interaction with cyclooxygenase domains COX-1 and COX-2, further supported by geometrical optimization and interaction energy studies (Al-Ostoot et al., 2020).
Antimicrobial Activity
Another research effort synthesized novel indolin-1-yl-N-aryl acetamide derivatives, evaluating them as antimicrobial agents. Some of these compounds showed promising antibacterial and antifungal activities, indicating their potential in combating various pathogenic microorganisms (Debnath & Ganguly, 2015).
Structural Analysis and Coordination Chemistry
Further investigations explored the spatial orientations of amide derivatives in anion coordination, revealing unique geometries and molecular interactions in crystalline structures. These studies provide valuable insights into the molecular design and self-assembly processes, which are crucial for developing new materials and chemical sensors (Kalita & Baruah, 2010).
Chemoselective Synthesis for Drug Development
Research on chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing intermediate compounds for antimalarial drugs showcases the utility of such chemical structures in drug development processes. The study emphasizes the role of specific synthesis techniques in achieving desired product selectivity (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-4-8-18(9-5-15)28-14-21(25)23-17-7-6-16-10-11-24(19(16)13-17)22(26)20-3-2-12-27-20/h4-9,13,20H,2-3,10-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNCXLXMHFBFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)
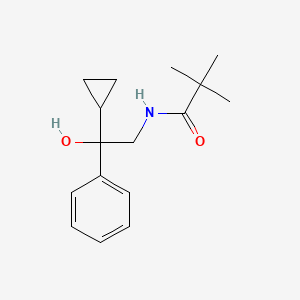
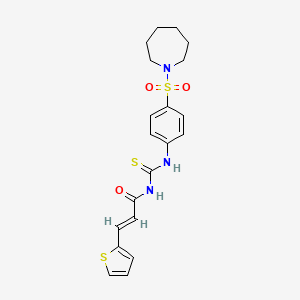
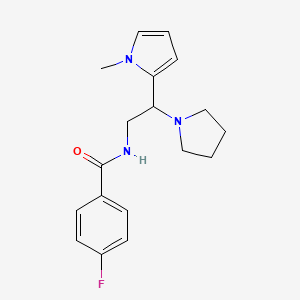
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2994321.png)
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)
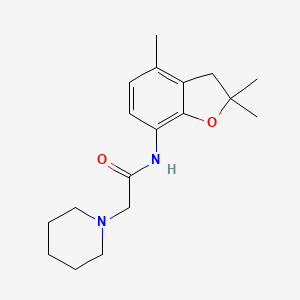
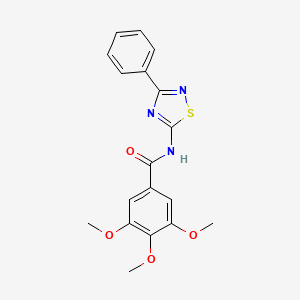
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
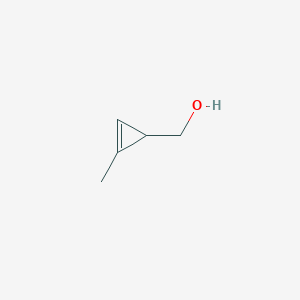
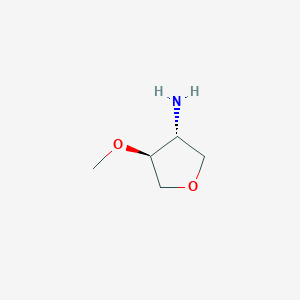
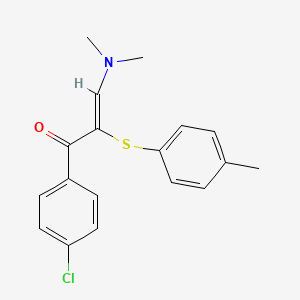
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)
